molecular formula C12H14F3N3O2 B185698 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine CAS No. 309734-66-5

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B185698
CAS No.: 309734-66-5
M. Wt: 289.25 g/mol
InChI Key: NADZMUZERVWRKC-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C13H16F3N3O2. It is known for its unique structural features, which include a piperazine ring substituted with a nitro group and a trifluoromethyl group.

Preparation Methods

The synthesis of 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-nitro-2-(trifluoromethyl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds such as:

  • 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
  • 1-Methyl-4-[4-nitro-2-(trifluoromethyl)benzyl]piperazine
  • 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]methylpiperazine

These compounds share structural similarities but differ in the position of the nitro and trifluoromethyl groups or the presence of additional substituents. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-16-4-6-17(7-5-16)11-3-2-9(18(19)20)8-10(11)12(13,14)15/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADZMUZERVWRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389596
Record name 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309734-66-5
Record name 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-5-nitrobenzotrifluoride (2 g) and 1-methylpiperazine (2 mL) were dissolved in methanol (5 mL). The yellow solution was stirred at rt overnight. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic solutions were evaporated to give 2-(4-methylpiperazino)-5-nitrobenzotrifluoride.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Fluoro-5-nitrobenzotrifluoride (2 g) and 1-methylpiperazine (2 mL) were dissolved in methanol (5 mL). The yellow solution was stirred at rt overnight. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic solutions were evaporated to give 2-(4-methylpiperazino)-5-nitrobenzotrifluoride.
Name
5-Fluoro-5-nitrobenzotrifluoride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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